Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups, including a methyl group, a propylsulfanyl group, and a carboxylate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate undergoes cyclization with 2-chloropyridine-3-carboxaldehyde in the presence of a base to yield the pyridopyrimidine core. Subsequent functionalization steps, including methylation and propylsulfanylation, are carried out under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridopyrimidine derivatives.
Scientific Research Applications
METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar core structure.
Thiazolo[3,2-a]pyrimidine: Exhibits various biological activities, including antiviral and anticancer properties.
Uniqueness
METHYL 7-METHYL-5-(4-METHYLPHENYL)-4-OXO-2-(PROPYLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylsulfanyl group, in particular, contributes to its unique reactivity and potential therapeutic applications .
Biological Activity
Methyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine derivative class. This compound has garnered significant attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The unique tetracyclic structure of this compound, characterized by a pyrimidine ring fused with a pyridine, contributes to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O3S. The structural features include:
- Methyl Group : Enhances lipophilicity.
- Propylthio Group : Potentially increases binding affinity to biological targets.
- p-Tolyl Substituent : May influence the compound's interaction with proteins.
Anticancer Properties
Research indicates that compounds within the pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. This compound has been shown to:
- Induce apoptosis in cancer cells.
- Inhibit key signaling pathways involved in tumor growth, particularly the epidermal growth factor receptor (EGFR) pathway. The presence of the methylthio group may enhance hydrophobic interactions with target proteins, increasing selectivity and potency against mutant forms of EGFR .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives of pyrimidines can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Escherichia coli, indicating a potential role in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.
- Targeting Bacterial Pathways : Inhibiting bacterial growth through interference with essential metabolic processes .
Case Studies and Experimental Data
-
Antiproliferative Activity : In vitro studies have shown that methyl 7-methyl-4-oxo derivatives possess IC50 values significantly lower than standard chemotherapeutics against various cancer cell lines (e.g., A549 and HepG2) .
Compound Cell Line IC50 (µM) Methyl 7-methyl... A549 <0.4 Methyl 7-methyl... HepG2 <0.4 - Antimicrobial Efficacy : The compound demonstrated MIC values as low as 0.21 μM against certain bacterial strains .
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H23N3O3S/c1-5-10-27-20-22-17-16(18(24)23-20)15(13-8-6-11(2)7-9-13)14(12(3)21-17)19(25)26-4/h6-9,15H,5,10H2,1-4H3,(H2,21,22,23,24) |
InChI Key |
IYKGCVIUZUCDBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)C)C(=O)N1 |
Origin of Product |
United States |
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